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Compound of Interest

Compound Name: 3-hydroxy-N-methylpropanamide

Cat. No.: B1590811 Get Quote

3-hydroxy-N-methylpropanamide, with the molecular formula C₄H₉NO₂, possesses a simple

yet versatile structure containing a primary alcohol and a secondary amide.[1][3][5] This unique

combination of functional groups dictates its chemical reactivity and its spectroscopic signature.

A precise understanding of its structure is the first step in any research or development

endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide will deconstruct the predicted spectroscopic data, offering a rationale for the

expected signals and patterns. It will also provide standardized protocols for acquiring such

data, ensuring a self-validating approach to experimental work.

Caption: Molecular structure of 3-hydroxy-N-methylpropanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.

Predicted ¹H NMR Spectrum
The proton NMR spectrum of 3-hydroxy-N-methylpropanamide is expected to show five

distinct signals. The chemical shifts are influenced by the electronegativity of adjacent oxygen

and nitrogen atoms.
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Predicted
Signal

Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment Rationale

a ~ 2.4 - 2.6 Triplet 2H -C(=O)-CH₂-

Adjacent to

the carbonyl

group, which

is

deshielding.

Split by the

adjacent CH₂

group.

b ~ 3.6 - 3.8 Triplet 2H -CH₂-OH

Adjacent to

the hydroxyl

group, which

is strongly

deshielding.

Split by the

adjacent CH₂

group.

c ~ 2.7 - 2.8 Singlet 3H N-CH₃

A singlet as

there are no

adjacent

protons. The

nitrogen atom

causes a

moderate

downfield

shift.

d ~ 7.5 - 8.5 Broad Singlet 1H N-H The amide

proton signal

is often broad

due to

quadrupole

broadening

from the
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nitrogen and

chemical

exchange. Its

chemical shift

can be highly

variable.

e ~ 3.0 - 4.5 Broad Singlet 1H O-H

The hydroxyl

proton signal

is also broad

and its

position is

dependent on

concentration

and solvent.

It may

exchange

with D₂O.

Predicted ¹³C NMR Spectrum
The molecule has four unique carbon atoms, which will give rise to four signals in the ¹³C NMR

spectrum.
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Predicted Signal
Chemical Shift (δ,
ppm)

Assignment Rationale

1 ~ 172 - 175 C=O

The carbonyl carbon

is highly deshielded

and appears far

downfield.

2 ~ 58 - 62 -CH₂-OH

The carbon atom

attached to the

hydroxyl group is

significantly

deshielded by the

electronegative

oxygen.

3 ~ 35 - 40 -C(=O)-CH₂-

The carbon alpha to

the carbonyl group is

moderately

deshielded.

4 ~ 26 - 30 N-CH₃

The N-methyl carbon

is in the typical range

for an alkyl group

attached to a nitrogen

atom.

Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring NMR spectra involves careful sample preparation and

instrument calibration.

Sample Preparation: Dissolve ~5-10 mg of 3-hydroxy-N-methylpropanamide in ~0.6 mL of

a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; for

instance, using D₂O will result in the exchange of the N-H and O-H protons, causing their

signals to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Optimize the spectral width, number of scans (typically 8-16), and relaxation delay.

Reference the spectrum to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to ensure all carbon signals appear as singlets.

A larger number of scans will be required due to the low natural abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) to obtain the final spectrum.

Sample Preparation

Data Acquisition (400 MHz+ Spectrometer)

Data Processing

Dissolve Sample
(~5-10 mg in 0.6 mL solvent)

¹H NMR Acquisition
(8-16 scans)

¹³C NMR Acquisition
(proton decoupled)

Fourier Transform,
Phase & Baseline Correction Final Spectrum

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy is excellent for identifying the functional groups present in a molecule by

detecting their vibrational frequencies. For 3-hydroxy-N-methylpropanamide, the key
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signatures will be from the O-H, N-H, and C=O groups.

Wavenumber
(cm⁻¹)

Vibration Type Functional Group
Expected
Appearance

3500 - 3200 O-H stretch Alcohol Broad and strong

3400 - 3200 N-H stretch Secondary Amide
Medium to strong,

may overlap with O-H

2960 - 2850 C-H stretch Alkyl (CH₂, CH₃) Medium to strong

~1640
C=O stretch (Amide I

band)
Secondary Amide Strong and sharp

~1550
N-H bend (Amide II

band)
Secondary Amide Medium to strong

~1250 C-N stretch Secondary Amide Medium

~1050 C-O stretch Primary Alcohol Medium to strong

The broadness of the O-H and N-H stretches is due to hydrogen bonding. The presence of

both the Amide I and Amide II bands is a strong indicator of a secondary amide.[6]

Experimental Protocol for IR Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is common. Alternatively, a

thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt

plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For Attenuated Total

Reflectance (ATR) IR, the neat sample is placed directly on the crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

Acquisition: A background spectrum of the empty sample compartment (or pure KBr

pellet/ATR crystal) is first recorded. Then, the sample spectrum is acquired. The instrument

software automatically subtracts the background.

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed for the

characteristic absorption bands of the functional groups.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation

analysis, offers further structural clues.

Predicted Mass Spectrum
Molecular Ion (M⁺): The compound has a molecular weight of 103.12 g/mol .[1][3] In an

electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 103 would be

expected. In soft ionization techniques like electrospray ionization (ESI), the protonated

molecule [M+H]⁺ at m/z = 104 or the sodium adduct [M+Na]⁺ at m/z = 126 would be

prominent.[5]

Key Fragmentation Pathways: Amides and alcohols have characteristic fragmentation

patterns.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group would lead to a

fragment at m/z = 31 ([CH₂OH]⁺).

Amide Fragmentation: Cleavage of the bond between the carbonyl group and the adjacent

CH₂ group could yield a fragment at m/z = 58 ([C₂H₄NO]⁺). Another common

fragmentation is the McLafferty rearrangement if structurally possible, though it is less

likely here.

Predicted Fragments

[C₄H₉NO₂]⁺˙
m/z = 103

[CH₂OH]⁺
m/z = 31

α-cleavage
 at alcohol

[C₂H₄NO]⁺
m/z = 58

cleavage α
to carbonyl

[C₃H₆NO]⁺
m/z = 72

loss of CH₂OH
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Caption: Predicted major fragmentation pathways for 3-hydroxy-N-methylpropanamide.

Experimental Protocol for Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample (microgram to nanogram

quantities) in a suitable solvent like methanol or acetonitrile, often with a small amount of

formic acid to promote protonation for ESI.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight).

Acquisition: The sample solution is introduced into the ion source. The instrument

parameters (e.g., ion source temperature, voltages) are optimized to achieve good signal

intensity.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and

characteristic fragment ions. High-resolution mass spectrometry can be used to determine

the elemental composition of the ions, providing further confirmation of the structure.

Conclusion
The structural elucidation of 3-hydroxy-N-methylpropanamide is a synergistic exercise

employing NMR, IR, and MS. This guide provides a robust predictive framework for the

spectroscopic data of this molecule. While based on theoretical principles and data from

related compounds, the presented analysis and protocols offer a scientifically rigorous

approach for any researcher working with this compound. The true validation will come from

the acquisition and interpretation of experimental data, for which this guide provides a solid

foundation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1590811?utm_src=pdf-body-img
https://www.benchchem.com/product/b1590811?utm_src=pdf-body
https://www.benchchem.com/product/b1590811?utm_src=pdf-body
https://www.benchchem.com/product/b1590811?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 3-Hydroxy-N-methylpropanamide | C4H9NO2 | CID 15561472 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. matrixscientific.com [matrixscientific.com]

3. chemscene.com [chemscene.com]

4. Hit2Lead | 3-hydroxy-N-methylpropanamide | CAS# 6830-81-5 | MFCD13188569 | BB-
4035059 [hit2lead.com]

5. PubChemLite - 3-hydroxy-n-methylpropanamide (C4H9NO2) [pubchemlite.lcsb.uni.lu]

6. docbrown.info [docbrown.info]

To cite this document: BenchChem. [Introduction: The Molecular Architecture of 3-hydroxy-N-
methylpropanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590811#spectroscopic-data-nmr-ir-ms-of-3-
hydroxy-n-methylpropanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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